molecular formula C11H8F6O2S2 B14781065 (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid

Cat. No.: B14781065
M. Wt: 350.3 g/mol
InChI Key: GFHZBTKYHXBDIJ-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is a chemical compound with the molecular formula C11H8F6O2S2 and a molecular weight of 350.3 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichlorophenylpropanoic acid with trifluoromethylthiolate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups play a crucial role in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid
  • 3-[2-(trifluoromethyl)phenyl]propanoic acid
  • (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium

Uniqueness

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H8F6O2S2

Molecular Weight

350.3 g/mol

IUPAC Name

3-[2,6-bis(trifluoromethylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-2-1-3-8(21-11(15,16)17)6(7)4-5-9(18)19/h1-3H,4-5H2,(H,18,19)

InChI Key

GFHZBTKYHXBDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CCC(=O)O)SC(F)(F)F

Origin of Product

United States

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